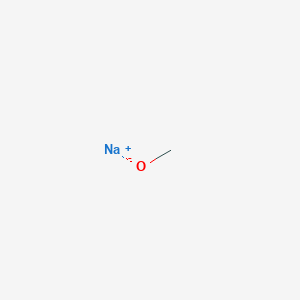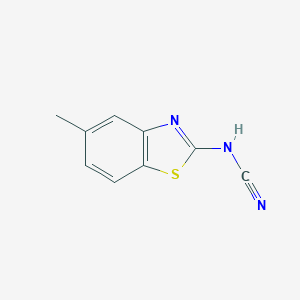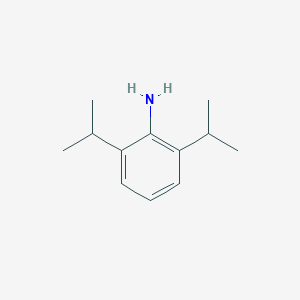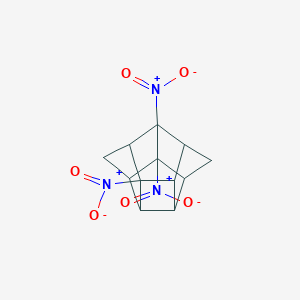![molecular formula C13H16N2 B050417 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-50-5](/img/structure/B50417.png)
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole, also known as MTAB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAB is a derivative of benzimidazole and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as dopamine, serotonin, and GABA. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been shown to interact with ion channels and receptors in the brain.
Biochemical and Physiological Effects:
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been shown to decrease the levels of glutamate, which can have neuroprotective effects. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to be well-tolerated in animal studies.
However, there are also some limitations to using 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One potential direction is to further investigate its potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and to design experiments that target specific pathways. Finally, more studies are needed to determine the long-term effects of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and its potential side effects.
Conclusion:
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects, and has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. While there are some limitations to using 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments, it has several advantages and is a promising area of research for the future.
Méthodes De Synthèse
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with methyl acrylate, followed by reduction with sodium borohydride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and depression. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
117644-50-5 |
|---|---|
Nom du produit |
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
7-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-15-12-7-3-2-6-11(12)14-13(15)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clé InChI |
SHPGULKVVYVOPM-UHFFFAOYSA-N |
SMILES |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
SMILES canonique |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
Synonymes |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)






![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)




